RpoN protein - 135114-79-3

RpoN protein

Catalog Number: EVT-1519403
CAS Number: 135114-79-3
Molecular Formula: C38H44ClK3N2O12S4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RpoN is primarily found in a wide range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Vibrio parahaemolyticus. It belongs to the sigma factor family that interacts with RNA polymerase to facilitate the transcription of genes under specific environmental conditions. This protein is essential for the expression of genes involved in nitrogen utilization and flagellar motility, among other functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of RpoN can be enhanced through various methods. One common approach involves the use of recombinant DNA technology. For instance, the rpoN gene can be amplified via polymerase chain reaction using specific primers, followed by cloning into expression vectors such as pMC1871 or pMW119. These vectors allow for the production of RpoN in host organisms like E. coli . Additionally, site-directed mutagenesis techniques can be employed to create specific mutations within the rpoN gene to study its functional domains .

Molecular Structure Analysis

Structure and Data

The molecular structure of RpoN includes a conserved C-terminal domain that is critical for its function. This domain contains a motif known as the "RpoN box," which specifically recognizes promoter elements upstream of target genes . The protein typically consists of approximately 500 amino acids, with structural features that allow it to bind DNA independently of RNA polymerase, although its binding affinity increases when associated with RNA polymerase .

Chemical Reactions Analysis

Reactions and Technical Details

RpoN participates in several biochemical reactions related to gene transcription. Its primary reaction involves binding to specific promoter sequences characterized by conserved motifs (−24/−12 regions) that facilitate the recruitment of RNA polymerase . The interaction between RpoN and these promoter sequences results in the activation or repression of downstream gene expression, influencing metabolic pathways and cellular responses .

Mechanism of Action

Process and Data

The mechanism of action for RpoN involves its ability to bind to DNA at specific promoter sites. Upon binding, RpoN recruits RNA polymerase to initiate transcription. This process is regulated by various environmental signals that influence RpoN activity. For instance, under nitrogen-limiting conditions, RpoN activates genes necessary for nitrogen assimilation . Studies have shown that deletion of the rpoN gene leads to significant downregulation of genes associated with motility and virulence factors, demonstrating its critical regulatory role .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RpoN is a soluble protein with a molecular weight typically around 54 kDa. It exhibits stability under various physiological conditions but may be sensitive to extreme pH levels or high temperatures. The protein's solubility and stability are essential for its functionality in vivo, allowing it to interact effectively with DNA and other proteins involved in transcription regulation.

Applications

Scientific Uses

RpoN has several applications in microbiological research and biotechnology. Its role in regulating nitrogen metabolism makes it a target for studies aimed at improving nitrogen fixation in agricultural bacteria. Additionally, understanding RpoN's function can aid in developing strategies to combat bacterial virulence by targeting its regulatory pathways. Research on RpoN also contributes to broader insights into bacterial adaptation mechanisms under varying environmental stresses .

Structural Characterization of RpoN

Domain Architecture of Sigma-54 Proteins

RpoN (σ⁵⁴) belongs to a structurally and functionally distinct class of bacterial sigma factors characterized by a unique tripartite domain organization that enables its specialized transcriptional role. Unlike σ⁷⁰-family factors, σ⁵⁴ contains:

  • An N-terminal Glutamine-rich (GAF) domain involved in regulatory interactions with enhancer-binding proteins (EBPs) and the formation of closed promoter complexes. This domain mediates ATPase-dependent remodeling of the RNA polymerase holoenzyme [2] [7].
  • A Central Domain featuring a flexible linker that facilitates conformational changes during transcription initiation.
  • A C-terminal DNA-Binding Domain (DBD) harboring a helix-turn-helix (HTH) motif essential for promoter recognition. Structural studies using NMR and X-ray scattering reveal this domain folds into a three-helix bundle structurally analogous to σ⁷⁰ Domain 4, despite lacking sequence homology [7].

Table 1: Functional Domains of RpoN

DomainStructural FeaturesFunctional Role
N-terminal (GAF)Glutamine-rich; hydrophobic patchesEnhancer binding; closed-complex stabilization; ATPase coupling
Central DomainFlexible linker regionConformational switching during open-complex formation
C-terminal (DBD)Three-helix bundle; HTH motif; RpoN box−24/−12 promoter recognition; direct DNA contacts

Conserved Motifs: RpoN Box, Helix-Turn-Helix, and Leucine Zipper Regions

Critical conserved motifs underpin σ⁵⁴’s mechanistic specificity:

  • RpoN Box: The C-terminal motif ARRTVAKYRE (highly conserved across bacteria) forms Helix 2 of the HTH structure. Mutagenesis in Rhodobacter capsulatus and Escherichia coli demonstrates that charged residues (e.g., K389, R391 in E. coli) are indispensable for DNA binding. Substitutions here abolish promoter recognition without disrupting RNA polymerase binding [1] [3] [7].
  • Helix-Turn-Helix (HTH): This motif mediates base-specific contacts with the −24 promoter element (consensus GG). Structural studies of Aquifex aeolicus σ⁵⁴ confirm the HTH occupies a position similar to σ⁷⁰’s DNA-binding domain, explaining its analogous role in promoter positioning [7].
  • Leucine Zipper: Predicted heptad repeats in the central domain facilitate oligomerization. In R. capsulatus, insertions in this region yield partially functional σ⁵⁴, indicating a role in stabilizing activator interactions rather than core enzymatic function [1].

Phylogenetic Conservation Across Bacterial Lineages

σ⁵⁴ exhibits a phylum-restricted distribution, revealing evolutionary ties to niche adaptation:

  • Presence/Absence Patterns: Found in Proteobacteria, Firmicutes, and Bacteroidetes but absent in Actinobacteria and Spirochaetes. This correlates with habitats requiring dynamic stress responses (e.g., host colonization, nitrogen limitation) [6] [10].
  • Functional Conservation: Despite lineage-specific gene targets, core regulons are conserved:
  • Proteobacteria: Regulates nitrogen assimilation (glnA), flagellar biosynthesis, and T6SS effectors (hcp) [10].
  • Firmicutes: Controls carbohydrate uptake via PTS systems (e.g., Listeria monocytogenes mannose transport) [2] [6].
  • Sequence Divergence: The RpoN box and HTH are >90% identical across taxa, while the N-terminal domain varies, enabling species-specific regulator interactions [6] [7].

Promoter Recognition Elements: −24/−12 Consensus Sequences

σ⁵⁴-dependent promoters are defined by fixed spacers and consensus bases:

  • Core Elements:
  • −24 Box: TGGCAC−12 Box: TTGCASpacer: 5–6 bp (critical for geometry) [2] [4].
  • Activator Dependence: Most promoters require EBPs (e.g., NtrC) for open-complex formation. However, genomic SELEX in E. coli identifies "repressive promoters" bound by σ⁵⁴-RNAP alone. These lack activator sites and may regulate housekeeping genes (e.g., ammonia assimilation) under non-inducing conditions [4] [8].

Table 2: σ⁵⁴-Dependent Promoter Classes

Promoter TypeFeaturesConsensus SequenceFunctional Role
ConstitutiveBinds σ⁵⁴-RNAP alone; no EBP neededYTGGCACGrNNNTTGCWBasal expression; nitrogen scavenging
Activator-DependentRequires EBP (e.g., NtrC) and ATP hydrolysisTGGCACGr-N₅-TTGCAStress-responsive transcription

Interaction Interfaces with Core RNA Polymerase

σ⁵⁴ engages RNA polymerase through distinct mechanisms:

  • Holoenzyme Formation: Binds core RNAP (α₂ββ’ω) via multiple interfaces, including the β’ subunit coiled-coil and the β lobe. Unlike σ⁷⁰, this forms a closed complex incapable of spontaneous DNA melting [2] [7].
  • Enhancer-Binding Protein (EBP) Recruitment: EBPs contact σ⁵⁴ through a conserved GAFTGA motif in their AAA+ domains. This interaction, coupled with ATP hydrolysis, restructures the holoenzyme to unwind DNA [2] [6].
  • Allosteric Inhibition: In the absence of activators, σ⁵⁴-RNAP occupies certain promoters (e.g., glnA in E. coli), blocking σ⁷⁰ access and repressing transcription—a "dual repressor/activator" mechanism [4] [8].

Compound Names Mentioned:

  • RpoN (σ⁵⁴)
  • Core RNA Polymerase
  • Enhancer-Binding Proteins (EBPs)
  • NtrC
  • AAA+ Domain
  • GAFTGA Motif
  • −24/−12 Promoter
  • Helix-Turn-Helix (HTH)
  • Leucine Zipper
  • RpoN Box

Properties

CAS Number

135114-79-3

Product Name

RpoN protein

Molecular Formula

C38H44ClK3N2O12S4

Synonyms

RpoN protein

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